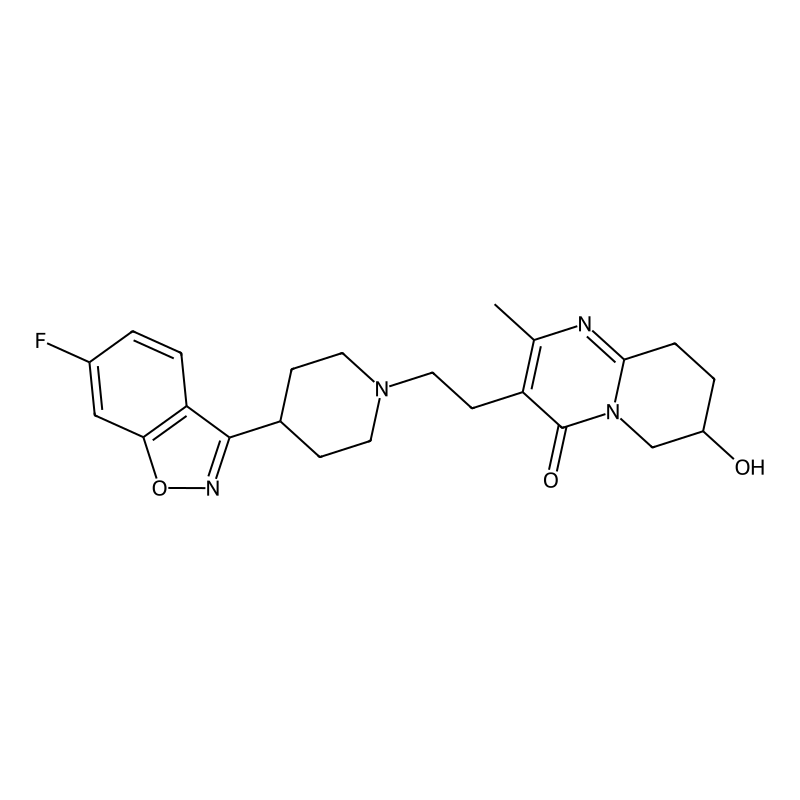

7-Hydroxy Risperidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metabolite of Risperidone:

9-Hydroxy-risperidone is the primary metabolite of the antipsychotic medication risperidone. This means that when the body processes risperidone, 9-Hydroxy-risperidone is one of the main byproducts formed PubMed: .

Pharmacological Properties:

Research suggests that 9-Hydroxy-risperidone possesses similar pharmacological properties to risperidone itself. This includes interactions with various neurotransmitters, potency, activity, and onset and duration of action PubMed: .

Impact on Prolactin Levels:

Studies have shown that 9-Hydroxy-risperidone plays a significant role in risperidone's effect on prolactin release. Prolactin is a hormone involved in milk production and other bodily functions. Risperidone is known to elevate prolactin levels, and research suggests that 9-Hydroxy-risperidone, rather than risperidone itself, is primarily responsible for this effect PubMed: .

Association with Treatment Response and Discontinuation:

Research has explored the potential association between 9-Hydroxy-risperidone levels and treatment response or discontinuation in patients with various conditions, including Alzheimer's disease. While the findings are not conclusive, some studies suggest that higher levels of 9-Hydroxy-risperidone may be linked to an increased risk of discontinuing treatment PubMed: .

7-Hydroxy Risperidone is a significant metabolite of the atypical antipsychotic drug Risperidone, which is primarily used to treat schizophrenia and bipolar disorder. It is classified as a benzisoxazole derivative and has a chemical formula of C23H27FN4O3, with a molecular weight of approximately 415.49 g/mol. This compound is characterized by its ability to act as a dopamine D2 receptor antagonist, contributing to its pharmacological effects in the central nervous system. The presence of the hydroxyl group at the 7-position distinguishes it from its parent compound, Risperidone, and influences its biological activity and pharmacokinetics.

Both 9-hydroxy-risperidone and risperidone act primarily by blocking dopamine D2 and serotonin 5-HT2A receptors in the brain []. This disrupts the signaling pathways involving these neurotransmitters, which is thought to be important for the therapeutic effects in schizophrenia and schizoaffective disorder []. However, some studies suggest that 9-hydroxy-risperidone might have a greater affinity for specific receptor subtypes compared to risperidone, potentially contributing to its unique pharmacological profile [].

7-Hydroxy Risperidone undergoes various chemical transformations, primarily through metabolic pathways involving cytochrome P450 enzymes. Specifically, the conversion of Risperidone to 7-Hydroxy Risperidone typically involves hydroxylation reactions mediated by enzymes such as CYP2D6 and CYP3A4. These metabolic processes can lead to further transformations into other metabolites, including 9-Hydroxy Risperidone, which is another active metabolite of Risperidone .

The biological activity of 7-Hydroxy Risperidone is closely related to that of Risperidone, exhibiting similar receptor binding profiles. It acts primarily as an antagonist at the dopamine D2 receptor and has affinity for various serotonin receptors, including 5-HT2A and 5-HT1A. This receptor interaction profile contributes to its efficacy in treating psychiatric disorders while also influencing side effects associated with antipsychotic medications. The compound has been noted for its potential lower incidence of extrapyramidal symptoms compared to typical antipsychotics due to its unique receptor binding characteristics .

The synthesis of 7-Hydroxy Risperidone can be achieved through several methods, primarily focusing on the hydroxylation of Risperidone. Common synthetic routes include:

- Enzymatic Hydroxylation: Utilizing cytochrome P450 enzymes to introduce a hydroxyl group at the 7-position.

- Chemical Hydroxylation: Employing reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions to achieve selective hydroxylation.

These methods aim to produce high yields of 7-Hydroxy Risperidone while minimizing by-products and ensuring purity suitable for pharmaceutical applications .

7-Hydroxy Risperidone is used primarily in pharmacological research to understand the metabolism and action of Risperidone. Its role as an active metabolite allows for insights into therapeutic efficacy and safety profiles in patients treated with Risperidone. Additionally, it serves as an important reference compound in drug development processes and quality control within pharmaceutical manufacturing .

Studies have shown that 7-Hydroxy Risperidone interacts with various neurotransmitter systems beyond dopamine and serotonin receptors. Its binding affinity influences both therapeutic outcomes and potential side effects associated with antipsychotic treatment. Research indicates that variations in individual metabolism can affect the levels of 7-Hydroxy Risperidone in patients, which may lead to differing responses to treatment based on genetic polymorphisms affecting cytochrome P450 enzymes .

Several compounds share structural or functional similarities with 7-Hydroxy Risperidone, particularly within the class of atypical antipsychotics and their metabolites. Key compounds include:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Risperidone | Atypical Antipsychotic | Dopamine D2 antagonist; Serotonin receptor antagonist | Parent compound; broader receptor activity |

| 9-Hydroxy Risperidone | Active Metabolite | Dopamine D2 antagonist; similar serotonin activity | Major metabolite; higher potency than parent |

| Paliperidone | Atypical Antipsychotic | Primarily a D2 antagonist; less affinity for serotonin receptors | Active metabolite; extended release formulation |

| Olanzapine | Atypical Antipsychotic | D2 antagonist; strong serotonin activity | Unique structure with thienobenzodiazepine core |

The uniqueness of 7-Hydroxy Risperidone lies in its specific hydroxylation pattern, which affects its pharmacokinetics and receptor interactions compared to these similar compounds. This specificity contributes to its role in modulating the effects of Risperidone while potentially reducing adverse reactions associated with antipsychotic treatment .

Cytochrome P450-Mediated Hydroxylation Mechanisms

Risperidone undergoes extensive hepatic metabolism, primarily through 9-hydroxylation to form the active metabolite paliperidone via CYP2D6 and CYP3A4. In contrast, 7-hydroxy risperidone arises from a minor pathway involving hydroxylation at the 7-position of the pyrido[1,2-a]pyrimidin-4-one ring (Figure 1). While the exact CYP isoforms responsible remain less characterized, in vitro studies suggest CYP3A4/5 contribute to this pathway due to their broader substrate specificity and involvement in risperidone’s N-dealkylation.

Table 1: Key Enzymatic Pathways in Risperidone Metabolism

Stereoselective Formation via CYP2D6 and CYP3A4 Isoenzymes

Stereoselectivity is well-documented for 9-hydroxyrisperidone, where CYP2D6 preferentially produces the (+)-enantiomer, while CYP3A4 generates the (-)-enantiomer. However, no stereoselective synthesis has been reported for 7-hydroxy risperidone, likely due to the absence of chiral centers at the 7-position. This contrasts sharply with 9-hydroxyrisperidone, where enantiomeric differences influence receptor binding and clinical outcomes.

Comparative Metabolism Profiles with 9-Hydroxyrisperidone

Metabolic Efficiency and Clinical Relevance

- 9-Hydroxyrisperidone:

- 7-Hydroxyrisperidone: